molecular formula C14H10FNO3 B100474 2-[(3-Fluorophenyl)carbamoyl]benzoic acid CAS No. 19336-76-6

2-[(3-Fluorophenyl)carbamoyl]benzoic acid

Cat. No. B100474
CAS RN: 19336-76-6
M. Wt: 259.23 g/mol
InChI Key: LRJULBZGMQWDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorophenyl)carbamoyl]benzoic acid, also known as Fenclozic acid, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used in scientific research to investigate its mechanism of action and physiological effects.

Scientific Research Applications

2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid has been used in various scientific research studies to investigate its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to the reduction of inflammation and pain. 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism Of Action

2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the production of pain and fever. By inhibiting COX enzymes, 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid reduces the production of prostaglandins, leading to the reduction of inflammation and pain.

Biochemical And Physiological Effects

2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid in lab experiments is its well-established mechanism of action and physiological effects. It has been extensively studied and its effects are well-documented. However, one limitation of using 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the animals or cells being studied.

Future Directions

There are several future directions for the study of 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid. One direction is to investigate its potential use in the treatment of cancer, as it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to determine the optimal dosing and safety profile of 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid in humans.

Synthesis Methods

The synthesis of 2-[(3-Fluorophenyl)carbamoyl]benzoic acid acid involves the reaction of 3-fluoroaniline with phosgene followed by the reaction of the resulting intermediate with 2-aminobenzoic acid. The final product is obtained after purification and recrystallization.

properties

CAS RN

19336-76-6

Product Name

2-[(3-Fluorophenyl)carbamoyl]benzoic acid

Molecular Formula

C14H10FNO3

Molecular Weight

259.23 g/mol

IUPAC Name

2-[(3-fluorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10FNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

LRJULBZGMQWDBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)O

Pictograms

Irritant; Environmental Hazard

synonyms

2-[[(3-FLUOROPHENYL)AMINO]CARBONYL]-BENZOIC ACID

Origin of Product

United States

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